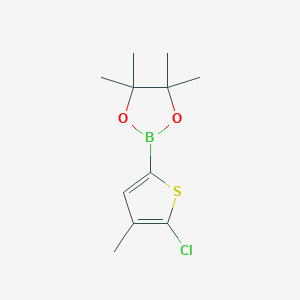
2-(5-Chloro-4-methylthiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Descripción general
Descripción
2-(5-Chloro-4-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CM-TMD) is a novel small molecule that has recently been studied for its potential applications in a variety of scientific research areas. CM-TMD is a boron-containing compound with an aromatic ring structure and a chlorine atom. This compound has been found to possess a variety of interesting properties, including a low molecular weight, low toxicity, and a high degree of solubility in aqueous solutions. CM-TMD has been studied for its potential use as a therapeutic agent, as well as for its ability to act as a catalyst in various chemical reactions.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis and Crystallography: The compound is synthesized through a three-step substitution reaction, with its structure confirmed using various spectroscopic techniques and single-crystal X-ray diffraction. Its molecular structure is also investigated using density functional theory (DFT), revealing insights into its physicochemical properties (Huang et al., 2021).
Application in Organic Chemistry
- Boron-Containing Stilbene Derivatives: This compound has been used in the synthesis of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives. These derivatives have potential applications in liquid crystal display (LCD) technology and as intermediates for synthesizing conjugated polyenes for neurodegenerative disease therapeutics (Das et al., 2015).
Materials Science and Electronics
- Electron Transport Material Synthesis: It serves as a key intermediate in the synthesis of electron transport materials (ETMs), with applications in the materials field, particularly in the synthesis of triphenylene-based ETMs and host materials (Xiangdong et al., 2017).
Molecular Structure and Properties
- Crystal Structure and Vibrational Properties: The compound's molecular structure and vibrational properties are studied using crystallography and DFT calculations. These studies provide valuable information for comparative analysis of spectroscopic data and understanding of molecular electrostatic potential and frontier molecular orbitals (Wu et al., 2021).
Catalysis and Organic Reactions
- Palladium- and Rhodium-Catalyzed Reactions: It is utilized in palladium- and rhodium-catalyzed reactions for the synthesis of various organic compounds, demonstrating its versatility and importance in organic synthesis (Murata et al., 2002).
Biological Studies and Potential Therapeutics
- Lipogenic Inhibitors: A library of boron-containing stilbene derivatives synthesized from this compound has shown lipogenesis inhibitory effects in mammalian hepatocytes. This suggests potential applications in the development of lipid-lowering drugs (Das et al., 2011).
Propiedades
IUPAC Name |
2-(5-chloro-4-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BClO2S/c1-7-6-8(16-9(7)13)12-14-10(2,3)11(4,5)15-12/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMKCVHUEKEALO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(S2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681950 | |
| Record name | 2-(5-Chloro-4-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-4-methylthiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1111095-98-7 | |
| Record name | 2-(5-Chloro-4-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[2-(4-Chlorophenyl)ethyl]amino}-1,1,1-trifluoropropan-2-ol](/img/structure/B1454419.png)
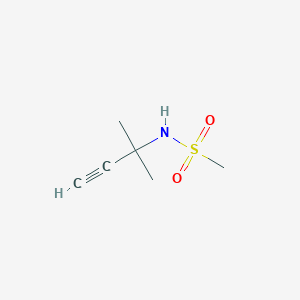
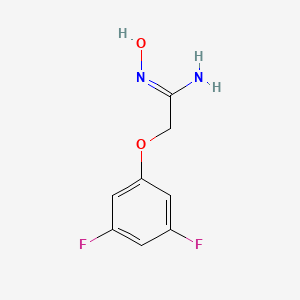
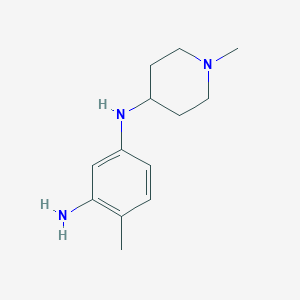
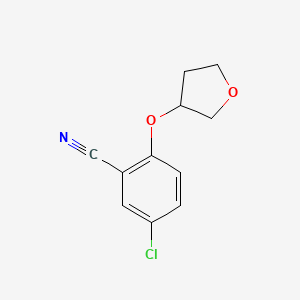
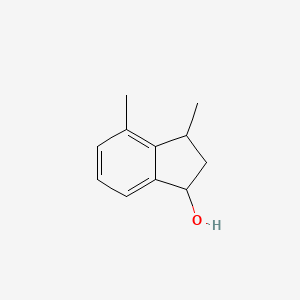
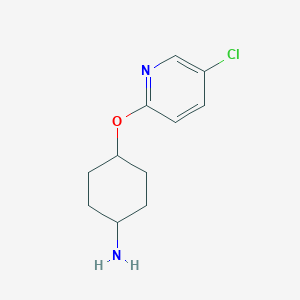

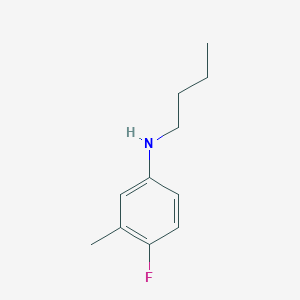

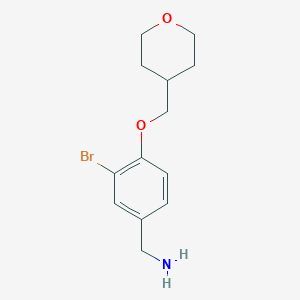

![5-[(4-Chlorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B1454440.png)
